molecular formula C19H18ClN3O2S B14249683 N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365431-00-1

N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide

Cat. No.: B14249683
CAS No.: 365431-00-1
M. Wt: 387.9 g/mol
InChI Key: QQSHEOJYNVGQMM-UHFFFAOYSA-N
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Description

N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a chlorophenyl derivative with a suitable thioamide under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the thiazole intermediate.

    Pyridine Ring Formation: The pyridine ring is formed by cyclization of the intermediate compound using a suitable cyclizing agent.

    Final Coupling: The final step involves coupling the pyridine-thiazole intermediate with propanamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential as an inhibitor of specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A cationic surfactant used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) Terephthalate: A plasticizer used in the production of flexible PVC products.

Uniqueness

N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is unique due to its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets. Unlike simpler compounds, its complex structure provides a higher degree of specificity and versatility in scientific research and industrial applications.

Properties

CAS No.

365431-00-1

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C19H18ClN3O2S/c1-3-16(25)22-15-10-13(7-8-21-15)18-17(23-19(26-18)11(2)24)12-5-4-6-14(20)9-12/h4-11,24H,3H2,1-2H3,(H,21,22,25)

InChI Key

QQSHEOJYNVGQMM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C(C)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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